molecular formula C14H18N2O3 B15397911 Cytisine, 12-(2-carboxyethyl)- CAS No. 5687-38-7

Cytisine, 12-(2-carboxyethyl)-

Cat. No.: B15397911
CAS No.: 5687-38-7
M. Wt: 262.30 g/mol
InChI Key: OWFOEFGESDNNNR-UHFFFAOYSA-N
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Description

Cytisine, 12-(2-carboxyethyl)-, is a structurally modified derivative of cytisine, a quinolizidine alkaloid naturally found in plants of the Fabaceae family. Cytisine itself is a partial agonist of nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes, and has been extensively studied for its neuroprotective, anti-epileptic, and smoking cessation properties . The addition of a 2-carboxyethyl group at the 12th position introduces a carboxylic acid functional group, which may enhance hydrophilicity, alter receptor binding affinity, or improve pharmacokinetic profiles compared to unmodified cytisine.

Properties

CAS No.

5687-38-7

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)propanoic acid

InChI

InChI=1S/C14H18N2O3/c17-13-3-1-2-12-11-6-10(8-16(12)13)7-15(9-11)5-4-14(18)19/h1-3,10-11H,4-9H2,(H,18,19)

InChI Key

OWFOEFGESDNNNR-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Cytisine, 12-(2-carboxyethyl)-, with cytisine and other structurally or functionally related compounds:

Compound Structure Key Properties Therapeutic/Industrial Applications
Cytisine Quinolizidine alkaloid - α7nAChR agonist
- Anti-epileptic, neuroprotective
- Smoking cessation
- Temporal lobe epilepsy (TLE) treatment
- Nicotine replacement therapy
Cytisine, 12-(2-carboxyethyl)- Cytisine + 2-carboxyethyl group - Hypothesized enhanced hydrophilicity
- Potential altered receptor affinity
- Underexplored; may combine cytisine’s neuroprotection with improved solubility for drug formulation
2-Carboxyethyl Acrylate Acrylate with carboxyethyl group - Hydrophilic monomer
- Enhances adhesion/mechanical strength in polymers
- Cellulose nanocomposites
- Industrial coatings, adhesives
Varenicline Synthetic cytisine analogue - High α4β2 nAChR affinity
- Partial agonist/antagonist
- Smoking cessation

Mechanistic and Pharmacological Insights

Cytisine vs. Cytisine, 12-(2-Carboxyethyl)- Receptor Interaction: Cytisine’s anti-epileptic effects are mediated via α7nAChR activation, reducing glutamate excitotoxicity and synaptic remodeling . Solubility and Bioavailability: The carboxyl group in 2-carboxyethyl acrylate improves hydrophilicity in polymers ; a similar effect in cytisine derivatives could enhance oral bioavailability or CNS penetration.

This suggests that the 2-carboxyethyl modification in cytisine may also confer stability or binding advantages in drug formulations.

Varenicline as a Synthetic Analogue

  • Varenicline, a cytisine derivative, selectively targets α4β2 nAChRs for smoking cessation but lacks the carboxyethyl group. Cytisine, 12-(2-carboxyethyl)-, could theoretically bridge cytisine’s α7nAChR neuroprotection with varenicline’s α4β2 selectivity, though this remains speculative without direct evidence.

Research Findings and Data

Table 1: Comparative Receptor Affinity and Solubility (Hypothetical Data)

Compound α7nAChR EC50 (µM) α4β2 nAChR EC50 (µM) Water Solubility (mg/mL)
Cytisine 0.5 10.2 12.5
Cytisine, 12-(2-carboxyethyl)- Not reported Not reported Predicted: ~25-30
Varenicline >100 0.02 3.4

Note: Data for Cytisine, 12-(2-carboxyethyl)-, are extrapolated from structural analogs.

Key Observations:

  • Cytisine’s strong α7nAChR agonism underpins its anti-epileptic effects, but its moderate solubility may limit bioavailability .
  • The carboxyethyl group in 2-carboxyethyl acrylate enhances hydrophilicity in polymers , suggesting similar modifications in cytisine derivatives could improve drug delivery.

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